2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
Description
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a class of molecules studied for their pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammatory or oncogenic pathways .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-25(16-6-4-3-5-7-16)19(27)14-30-22-24-18-12-13-29-20(18)21(28)26(22)17-10-8-15(23)9-11-17/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAARWLUBQOJBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C23H20ClN3O2S2
- Molar Mass : 470.06 g/mol
- CAS Number : 354795-79-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine derivatives. The key steps include the formation of thieno-pyrimidine structures followed by the introduction of the sulfonamide and acetamide functionalities.
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide exhibit antimicrobial properties. A study demonstrated that derivatives of thieno-pyrimidines showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antiparasitic Activity
In vitro studies have shown that related compounds possess activity against Toxoplasma gondii. The mechanism involves inhibition of the parasite's metabolic pathways, potentially making these compounds candidates for further development in antiparasitic therapies .
Molecular Docking Studies
Recent molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The results suggest that it binds effectively to active sites of enzymes involved in microbial metabolism, indicating a potential mechanism for its antimicrobial effects .
Case Studies
Comparison with Similar Compounds
Chlorophenyl Group
The 4-chlorophenyl group at position 3 is conserved in several analogs, such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (). However, the latter substitutes the N-ethyl-N-phenylacetamide group with a simpler N-(4-methylphenyl)acetamide. This difference likely impacts lipophilicity and steric bulk, altering membrane permeability and target binding .
Acetamide Side Chain
- N-Ethyl-N-phenyl vs. N-(Pyridin-2-yl) Sulfamoyl: Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl) sulfamoyl) phenyl) pentanamide () replace the acetamide’s N-ethyl-N-phenyl groups with a sulfamoyl-linked pyridinyl moiety.
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Formula
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide | C₂₃H₁₉ClN₄O₂S₂ | 510.46 | N-Ethyl-N-phenyl, 4-chlorophenyl |
| 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | C₂₂H₁₉ClN₄O₂S₂ | 496.44 | N-(4-methylphenyl), 4-chlorophenyl |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl) sulfamoyl) phenyl) pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Pyridinyl sulfamoyl, isoindolinone |
Table 1. Structural and molecular comparisons of selected analogs (derived from ).
NMR Spectral Analysis
As demonstrated in , regions of chemical shift divergence in NMR spectra (e.g., δ 29–36 ppm) can localize substituent effects. For example, the ethyl group in 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide would likely cause upfield/downfield shifts in adjacent protons compared to methyl-substituted analogs .
Functional Implications of Structural Differences
- Bioactivity : The N-ethyl-N-phenyl group may enhance metabolic stability compared to smaller substituents (e.g., methyl), as seen in ’s compounds with higher molecular weights and extended half-lives .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during coupling to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) and NMR to track intermediate formation .
Basic: Which characterization techniques are essential to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Verify substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyrimidine core .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯S interactions) .
Basic: How is the compound’s biological activity preliminarily assessed?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (IC50 determination) .
- SAR Studies : Compare with analogs (e.g., 4-chlorophenyl vs. 3,5-dimethylphenyl derivatives) to identify critical substituents .
Advanced: How can researchers resolve low yields during the sulfanyl-acetamide coupling step?
Methodological Answer:
Root Causes & Solutions :
- Steric Hindrance : Replace bulky bases (e.g., K2CO3) with milder alternatives (Cs2CO3) to improve nucleophilicity .
- Oxidation Side Reactions : Use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) .
- Solvent Optimization : Switch from DMF to DMSO to enhance solubility of intermediates .
Validation : Monitor reaction progress via in situ IR spectroscopy for real-time adjustment .
Advanced: How to interpret conflicting bioactivity data across structural analogs?
Methodological Answer:
Case Example : A 4-chlorophenyl analog shows higher EGFR inhibition but lower solubility than a 3,5-dimethylphenyl variant.
Approach :
- Physicochemical Profiling : Measure logP (e.g., 3.5 vs. 4.2) to correlate hydrophobicity with membrane permeability .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes or hydrogen-bond mismatches .
- Crystallographic Overlays : Compare binding modes with co-crystal structures of similar compounds .
Advanced: What computational strategies aid in designing derivatives with improved potency?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Docking Studies : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., EGFR PDB: 1M17) .
- QSAR Models : Train models on IC50 data from analogs to prioritize substituents (e.g., electron-withdrawing groups at C4 enhance activity) .
Advanced: How does crystallographic analysis resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles .
- Key Findings :
- Intramolecular H-Bonds : N–H⋯S interactions stabilize the folded conformation .
- Packing Interactions : π-π stacking between thienopyrimidine and phenyl rings influences solubility .
Application : Guide salt/cocrystal formation (e.g., with succinic acid) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
